molecular formula C19H16ClNO2 B2860504 4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid CAS No. 1217700-22-5

4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid

Cat. No.: B2860504
CAS No.: 1217700-22-5
M. Wt: 325.79
InChI Key: YWWGHMWJSACFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid is a useful research compound. Its molecular formula is C19H16ClNO2 and its molecular weight is 325.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(8-Chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid (CAS No. 477887-88-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H16ClN O2
  • Molecular Weight : 319.79 g/mol
  • Structure :
    • The compound features a cyclopentacquinoline core with a benzoic acid moiety, which may contribute to its biological activity.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its effects on various cellular pathways and potential therapeutic applications.

  • G Protein-Coupled Receptor Modulation :
    • Research indicates that compounds similar to this benzoic acid derivative can interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cell proliferation and apoptosis .
  • Antitumor Activity :
    • Preliminary studies suggest that this compound exhibits antitumor properties by inducing apoptosis in cancer cell lines. The mechanism may involve the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects :
    • In vitro studies have shown that it can inhibit pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases .

Case Study 1: Anticancer Properties

A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer. The findings revealed:

  • IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM, indicating significant cytotoxicity.
  • Mechanism : Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its role in inducing programmed cell death.

Case Study 2: Anti-inflammatory Activity

In another investigation focused on inflammation:

  • Model Used : Lipopolysaccharide (LPS)-stimulated macrophages.
  • Results : Treatment with the compound resulted in a dose-dependent decrease in TNF-alpha and IL-6 production, highlighting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits cytokine production
GPCR modulationInfluences cell signaling pathways

Properties

IUPAC Name

4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c20-13-8-9-17-16(10-13)14-2-1-3-15(14)18(21-17)11-4-6-12(7-5-11)19(22)23/h1-2,4-10,14-15,18,21H,3H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWGHMWJSACFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.